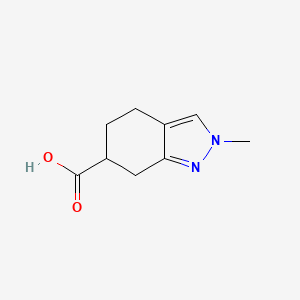

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

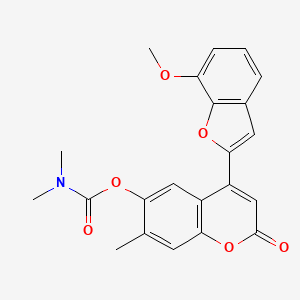

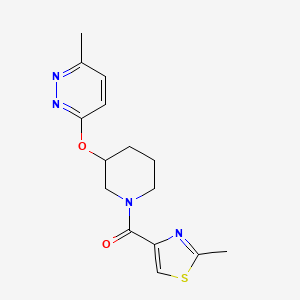

“2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 . It belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles, which includes “this compound”, involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .

Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .

Chemical Reactions Analysis

The mechanism of the second step in the synthesis of 4,5,6,7-tetrahydro-1H-indazoles was different from the expected one . Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .

Scientific Research Applications

Synthesis and Derivative Formation : The study by Strakova et al. (1995) investigated the synthesis of derivatives of tetrahydroindazole, focusing on the oxidation and bromination reactions to produce various derivatives. This work is crucial for understanding the chemical properties and potential applications of 2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid in synthesis processes (Strakova, Strakov, & Petrova, 1995).

Antioxidant Properties : Polo et al. (2016) explored the synthesis and antioxidant properties of tetrahydroindazole derivatives. They found that some derivatives, such as 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole, showed moderate antioxidant activity. This research suggests potential therapeutic applications for tetrahydroindazole derivatives in conditions where antioxidant properties are beneficial (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).

Biological Evaluation of Lignan Derivatives : Raghavendra et al. (2017) synthesized novel lignan derivatives, including tetrahydrobenzo[b]thiophene-6-carboxylic acids, and evaluated their antimicrobial and antioxidant properties. Some compounds displayed significant antifungal and antibacterial activities, suggesting their potential use in developing antimicrobial agents (Raghavendra, Renuka, Kumar, & Shashikanth, 2017).

Microwave-assisted Synthesis and Biological Activities : Bala et al. (2019) conducted a study on tetrahydroindazole derivatives, synthesizing them via a microwave-assisted method and evaluating their antioxidant activities. They found that certain compounds demonstrated significant antioxidant activity, highlighting the potential of these derivatives in medicinal chemistry (Bala, Devi, Singh, Kaur, Kaur, Kumar, Yadav, & Singh, 2019).

Antitumor and Antimicrobial Activity : Faidallah et al. (2013) synthesized tetrahydroindazole derivatives and evaluated them for their antitumor and antimicrobial activities. Some of the compounds exhibited broad-spectrum antitumor activity against various cancer cell lines, as well as significant antibacterial and antifungal activities (Faidallah, Khan, Rostom, & Asiri, 2013).

Mechanism of Action

Target of Action

Indazole derivatives, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Mode of Action

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the cyclo-oxygenase-2 (COX-2) pathway, which plays a crucial role in inflammation .

Result of Action

For instance, some indazole derivatives have been found to exhibit anti-inflammatory activity .

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGSKPGCJUQLLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2CCC(CC2=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)

![[2-(4-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone](/img/structure/B2369965.png)

![N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2369967.png)

![5-Bromo-2-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369977.png)

![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)